molecular formula C7H3F11O3 B079934 Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate CAS No. 13140-34-6

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Cat. No.: B079934
CAS No.: 13140-34-6
M. Wt: 344.08 g/mol
InChI Key: DSKGYKJXZRFRDP-UHFFFAOYSA-N
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Description

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is a novel fluorinated organic compound that has recently gained attention in the scientific community. It is known for its unique chemical structure and properties, making it valuable for various applications in scientific research, industrial processes, and environmental studies .

Mechanism of Action

Target of Action

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate, also known as Methyl perfluoro(2-methyl-3-oxahexanoate), primarily targets the immune system. In particular, it affects T cell-dependent antibody responses (TDAR) and vaccine responses .

Mode of Action

This compound interacts with its targets by suppressing T cell-dependent antibody responses. This suppression can affect the immune response to vaccines .

Biochemical Pathways

It is known that the compound can cause changes in parameters affected by perfluorooctanoic acid (pfoa), a compound it was designed to replace .

Pharmacokinetics

It has been observed that females have less serum accumulation and higher clearance than males, and males have higher urine concentrations than females at all times and doses .

Result of Action

The compound’s action results in detectable changes in parameters affected by PFOA. For example, relative liver weight at 10 and 100 mg/kg and peroxisome proliferation at 100 mg/kg were increased in both sexes. TDAR was suppressed in females at 100 mg/kg. T lymphocyte numbers were increased in males at 100 mg/kg; B lymphocyte numbers were unchanged in both sexes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound was designed to replace PFOA, which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate typically involves the reaction of methanol with a fluorinated precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and purification to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce different fluorinated alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate stands out due to its specific combination of fluorinated groups and its versatility in scientific research and industrial applications. Its unique properties make it a valuable tool for studying the environmental impact and chemical behavior of fluorinated compounds .

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGYKJXZRFRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880213
Record name Methyl perfluoro(2-propoxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-34-6
Record name Methyl undecafluoro-2-methyl-3-oxahexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl perfluoro(2-propoxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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